REACTION_CXSMILES
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Cl[C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH:10]1(B(O)O)[CH2:12][CH2:11]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O.C1(C)C=CC=CC=1>[C:8]([C:5]1[CH:4]=[CH:3][C:2]([CH:10]2[CH2:12][CH2:11]2)=[CH:7][N:6]=1)#[N:9] |f:2.3.4.5,7.8.9|
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Name
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|
Quantity
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1.25 g
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Type
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reactant
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Smiles
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ClC=1C=CC(=NC1)C#N
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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C1(CC1)B(O)O
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Name
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potassium phosphate
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Quantity
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6.7 g
|
Type
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reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
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380 mg
|
Type
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reactant
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Smiles
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C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
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2 mL
|
Type
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solvent
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Smiles
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O
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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150 mg
|
Type
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catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to rt
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Type
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FILTRATION
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Details
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The mixture was filtered through Celite
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Type
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WASH
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Details
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the filter cake was washed with EtOAc
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Type
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WASH
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Details
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The filtrate was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was purified by silica gel column (EtOAc/hexane: 0-50%)
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Type
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CUSTOM
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Details
|
to yield a light yellow oil which
|
Type
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CUSTOM
|
Details
|
while standing at room temperature
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=NC=C(C=C1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |